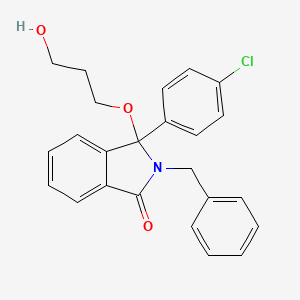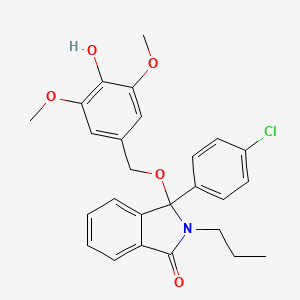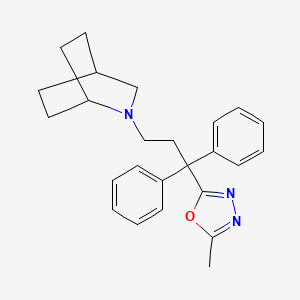
Ocinaplon
概要
説明
Ocinaplon is an anxiolytic drug belonging to the pyrazolopyrimidine family of compounds. It has a similar pharmacological profile to the benzodiazepine family of drugs, but with mainly anxiolytic properties and relatively little sedative or amnestic effect . This compound was investigated for its potential use in treating anxiety disorders, but its development was discontinued due to liver complications observed in clinical trials .
科学的研究の応用
Ocinaplon has been primarily studied for its anxiolytic properties. It acts as a modulator of GABA A receptors, which are involved in inhibitory neurotransmission in the central nervous system . Research has shown that this compound produces significant anxiolytic effects with minimal sedative or amnestic side effects, making it a potential candidate for treating anxiety disorders . due to liver complications observed in clinical trials, its development was discontinued .
作用機序
Ocinaplon exerts its anxiolytic effects by modulating GABA A receptors. It is more subtype-selective than most benzodiazepines, which means it selectively targets specific subtypes of GABA A receptors . This selective modulation enhances the inhibitory effects of GABA, leading to reduced anxiety without significant sedation or amnesia .
生化学分析
Biochemical Properties
The mechanism of action by which Ocinaplon produces its anxiolytic effects is by modulating GABA A receptors . This compound is more subtype-selective than most benzodiazepines .
Cellular Effects
This compound may increase the central nervous system depressant (CNS depressant) activities of other drugs . It is hypothesized that the pharmacological properties of this compound in vivo might be influenced by an active biotransformation product with greater selectivity for the α2 subunit relative to α1 .
Molecular Mechanism
This compound produces its anxiolytic effects by modulating GABA A receptors . This compound is more subtype-selective than most benzodiazepines .
Dosage Effects in Animal Models
In rats, this compound produces significant muscle relaxation, ataxia, and sedation only at doses >25-fold higher than the minimum effective dose (3.1 mg/kg) in the Vogel “conflict” test .
Metabolic Pathways
It is known that one hour after administration of this compound, the plasma concentration of its primary biotransformation product, DOV 315,090, is 38% of the parent compound .
準備方法
The synthesis of ocinaplon involves the condensation of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal to form an enamide intermediate. This intermediate is then condensed with (3-amino-1H-pyrazol-4-yl)(2-pyridinyl)methanone to afford this compound
化学反応の分析
Ocinaplon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common and not well-studied.
Substitution: this compound can undergo substitution reactions, particularly involving the pyridine and pyrazole rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Ocinaplon belongs to the pyrazolopyrimidine family of compounds, which also includes zaleplon and indiplon . Compared to these compounds, this compound has a unique pharmacological profile with primarily anxiolytic properties and minimal sedative effects . Zaleplon and indiplon, on the other hand, are primarily used as hypnotics for treating insomnia .
Similar Compounds
Zaleplon: A hypnotic drug used for the short-term treatment of insomnia.
Indiplon: Another hypnotic drug investigated for the treatment of insomnia.
This compound’s unique anxiolytic profile and selective modulation of GABA A receptors distinguish it from these similar compounds .
特性
IUPAC Name |
pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFBUOFGHPMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242362 | |
| Record name | Ocinaplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96604-21-6 | |
| Record name | Ocinaplon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocinaplon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocinaplon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06529 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ocinaplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCINAPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ocinaplon exert its anxiolytic effects?
A1: this compound is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, , , ] It binds to the benzodiazepine binding site on these receptors, enhancing the inhibitory effects of the neurotransmitter GABA. [, , ] This leads to increased chloride ion influx into neurons, hyperpolarization, and a reduction in neuronal excitability, ultimately resulting in anxiolytic effects. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. You can find this information in resources like PubChem, DrugBank, or by examining the primary patent literature.
Q3: What is known about the pharmacokinetics of this compound?
A3: While the provided excerpts don't detail specific ADME parameters, they do mention that this compound is orally bioavailable. [, ] A clinical trial investigated a total daily dose of 180-240 mg, suggesting that this dosage range achieves therapeutically relevant blood concentrations. [] Further research would be needed to characterize its absorption, distribution, metabolism, and excretion profiles in detail.
Q4: What preclinical studies support this compound's anxiolytic potential?
A4: this compound has demonstrated anxiolytic-like effects in preclinical models like the Vogel "conflict" test in rats. [] Importantly, these effects occurred at doses significantly lower than those causing sedation, muscle relaxation, or ataxia, suggesting a wider therapeutic window compared to benzodiazepines. []
Q5: Has this compound been evaluated in clinical trials for Generalized Anxiety Disorder (GAD)?
A5: Yes, a multicenter, double-blind, placebo-controlled clinical trial investigated this compound's efficacy and safety in patients with GAD. [] Results indicated that this compound, at a total daily dose of 180-240 mg, significantly reduced Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo after 2 weeks of treatment. [] Furthermore, it demonstrated a rapid onset of action, with significant improvements observed as early as one week after treatment initiation. []
Q6: What is the current status of this compound's development?
A6: While this compound showed promise as a potential anxiolytic agent with a favorable safety profile in early clinical trials, its development has been discontinued. [, ] The decision to halt its development was primarily due to concerns regarding liver enzyme elevations observed in clinical trials. [, ] Despite this setback, this compound's unique pharmacological profile and initial clinical results highlight the potential of targeting specific GABAA receptor subtypes for developing novel anxiolytics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)


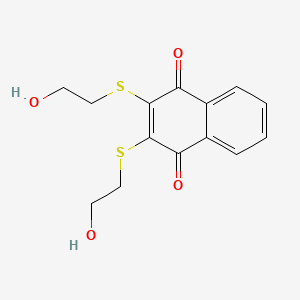
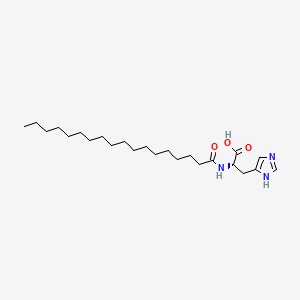
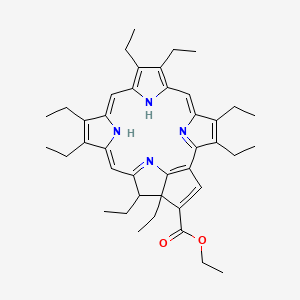
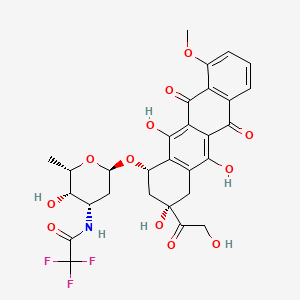
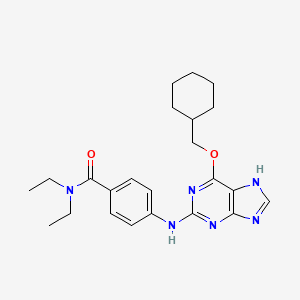
![2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1677025.png)
